BTK Inhibitory Potency of US20240083900 Example 99 (Tentative Structural Match)
A compound cataloged in BindingDB as monomerid 658441, associated with US20240083900 Example 99, exhibits an IC50 of 1 nM against human Bruton's tyrosine kinase (BTK) in an in vitro enzymatic assay [1]. The monomerid record is structurally linked to the N-tert-butyl-4-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidine-1-carboxamide scaffold, though exact structural confirmation via independent SMILES or InChI matching remains pending. Comparator data for the des-cyclopropyl (ethyl) or N-benzyl analogs within the same patent series are not publicly available at the monomer level, precluding a direct head-to-head comparison.
| Evidence Dimension | BTK enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1 nM |
| Comparator Or Baseline | No direct comparator data available for structurally confirmed analogs in the same assay |
| Quantified Difference | Not calculable without comparator data |
| Conditions | BTK in vitro enzymatic assay; US20240083900 disclosure; BindingDB entry date 2024-05-30 |
Why This Matters
This is the only quantitative potency data point identified for a compound potentially matching CAS 1172298-19-9; however, pending structural verification, it cannot serve as procurement-grade differentiation evidence.
- [1] BindingDB entry for monomerid 658441, citing US Patent Application US20240083900, Example 99. Affinity Data IC50: 1 nM; Target: Tyrosine-protein kinase BTK (Homo sapiens). Deposited 2024-05-30. View Source
